[2-(Benzyloxy)ethyl]hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“[2-(Benzyloxy)ethyl]hydrazine hydrochloride” is an organic compound with the molecular formula C9H15ClN2O and a molecular weight of 202.68 . It appears as an oil .
Molecular Structure Analysis
The molecular structure of “[2-(Benzyloxy)ethyl]hydrazine hydrochloride” consists of a benzene ring attached to an oxygen atom, which is further connected to an ethyl group. This ethyl group is connected to a hydrazine group .Physical And Chemical Properties Analysis
“[2-(Benzyloxy)ethyl]hydrazine hydrochloride” is an oil . Its molecular weight is 202.68 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis of Bioactive Molecules
[2-(Benzyloxy)ethyl]hydrazine hydrochloride: is a key intermediate in the synthesis of various bioactive molecules. It is particularly useful in the construction of nitrogen-containing heterocycles, which are a core structure in many pharmaceuticals. The compound’s ability to introduce the hydrazine functionality makes it valuable for creating compounds with potential antimicrobial, anti-inflammatory, and antiviral properties .
Development of Antifungal Agents
The hydrazine moiety present in [2-(Benzyloxy)ethyl]hydrazine hydrochloride can be exploited to develop novel antifungal agents. By incorporating this compound into larger molecular frameworks, researchers can synthesize new drugs that target fungal infections with improved efficacy and reduced toxicity .
Antioxidant Research
Researchers are exploring the use of [2-(Benzyloxy)ethyl]hydrazine hydrochloride in antioxidant research. Its chemical structure allows for the scavenging of free radicals, which is a crucial property in the development of treatments for oxidative stress-related diseases .
Kinase Inhibition Studies
This compound is also instrumental in the study of kinase inhibitors. Kinases are enzymes that play a significant role in signal transduction pathways, and their inhibition is a promising strategy for treating various cancers. [2-(Benzyloxy)ethyl]hydrazine hydrochloride serves as a starting point for synthesizing kinase inhibitors .
Molecular Cloning
In molecular biology, [2-(Benzyloxy)ethyl]hydrazine hydrochloride can be used in the cloning of genes. It can be part of vectors that facilitate the transfer and manipulation of genetic material, which is essential for gene expression studies and genetic engineering applications .
Drug Discovery and Lead Optimization
The versatility of [2-(Benzyloxy)ethyl]hydrazine hydrochloride makes it a valuable tool in drug discovery and lead optimization. Its incorporation into drug candidates can enhance the pharmacokinetic properties and improve the interaction with biological targets .
Material Science Applications
Beyond life sciences, [2-(Benzyloxy)ethyl]hydrazine hydrochloride finds applications in material science. It can be used to modify the properties of organic materials, such as increasing conductivity or altering optical characteristics, which is beneficial for developing new electronic devices .
Chemical Education and Research
Lastly, [2-(Benzyloxy)ethyl]hydrazine hydrochloride is used in chemical education and research as a representative compound to teach and study the reactivity of hydrazines. It provides a practical example of how functional groups can be manipulated to achieve desired chemical transformations .
Safety and Hazards
“[2-(Benzyloxy)ethyl]hydrazine hydrochloride” is considered hazardous. It has several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .
Mechanism of Action
Target of Action
The primary targets of [2-(Benzyloxy)ethyl]hydrazine hydrochloride are aldehydes and ketones . These compounds play a crucial role in various biochemical processes, including energy metabolism and signal transduction.
Mode of Action
[2-(Benzyloxy)ethyl]hydrazine hydrochloride interacts with its targets (aldehydes and ketones) through a process known as nucleophilic addition . In this process, the nitrogen atom in the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbon atom in the carbonyl group of the aldehyde or ketone . This results in the formation of a hydrazone derivative .
Biochemical Pathways
The formation of hydrazones affects the metabolic pathways involving aldehydes and ketones. For instance, it can interfere with the glycolysis pathway, where the conversion of glucose into pyruvate involves several intermediates that are aldehydes or ketones . The downstream effects of this interference can be complex and depend on the specific metabolic context.
Result of Action
The molecular and cellular effects of [2-(Benzyloxy)ethyl]hydrazine hydrochloride’s action are the result of its interaction with aldehydes and ketones. By forming hydrazone derivatives, it can potentially alter the normal function of these compounds, leading to changes in cellular metabolism and signaling .
properties
IUPAC Name |
2-phenylmethoxyethylhydrazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.ClH/c10-11-6-7-12-8-9-4-2-1-3-5-9;/h1-5,11H,6-8,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOGWPTXWWUJML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(Benzyloxy)ethyl]hydrazine hydrochloride | |
CAS RN |
81866-70-8 |
Source
|
Record name | [2-(benzyloxy)ethyl]hydrazine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.